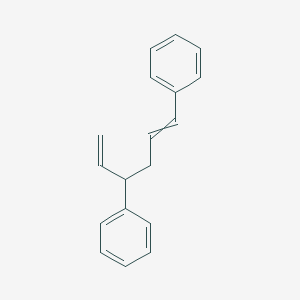
1,1'-(Hexa-1,5-diene-1,4-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene: is an organic compound with the molecular formula C18H18 . It is a diene, meaning it contains two double bonds, and it is structurally characterized by two benzene rings connected by a hexa-1,5-diene chain. .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene can be synthesized through various methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction between a suitable benzyl phosphonium ylide and a hexa-1,5-diene aldehyde or ketone can yield the desired compound .
Industrial Production Methods: Industrial production of 1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene typically involves large-scale Wittig reactions or other olefination techniques. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like tetrahydrofuran and catalysts such as triphenylphosphine .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene undergoes various types of chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a model compound in studying pericyclic reactions, particularly the Cope rearrangement.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The primary mechanism of action for 1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene involves its participation in pericyclic reactions, such as the Cope rearrangement. This reaction is a [3,3]-sigmatropic rearrangement where the compound undergoes a concerted shift of sigma and pi bonds, leading to the formation of new chemical structures. The molecular targets and pathways involved include the transition states and intermediates characteristic of pericyclic reactions .
Comparaison Avec Des Composés Similaires
1,4-Hexadiene: Another diene with a similar structure but lacking the benzene rings.
1,5-Dimethylcyclohexa-1,4-diene: A cyclic diene with methyl groups instead of benzene rings.
Uniqueness: 1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene is unique due to its combination of a hexa-1,5-diene chain and benzene rings, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
69693-35-2 |
|---|---|
Formule moléculaire |
C18H18 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
4-phenylhexa-1,5-dienylbenzene |
InChI |
InChI=1S/C18H18/c1-2-17(18-13-7-4-8-14-18)15-9-12-16-10-5-3-6-11-16/h2-14,17H,1,15H2 |
Clé InChI |
HCJCDOVSJGUQNY-UHFFFAOYSA-N |
SMILES canonique |
C=CC(CC=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


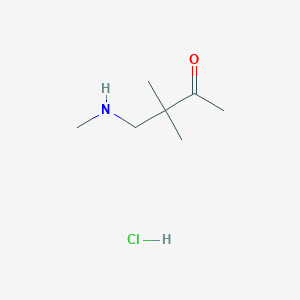

![N'-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B14477606.png)
![Benzo[f]quinoline-5,6-dione](/img/structure/B14477615.png)
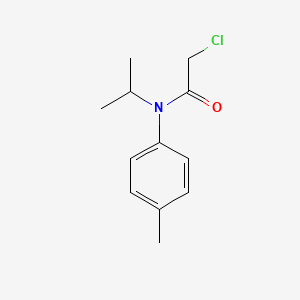
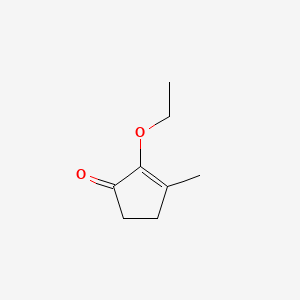
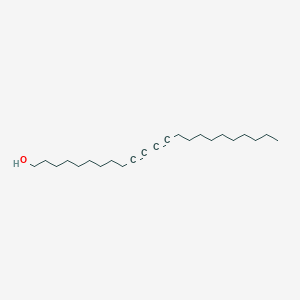
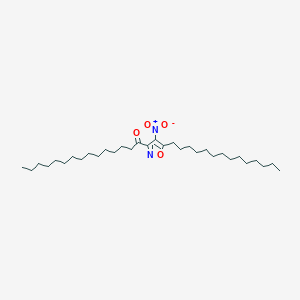

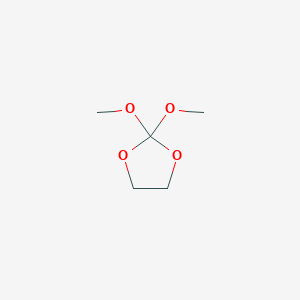
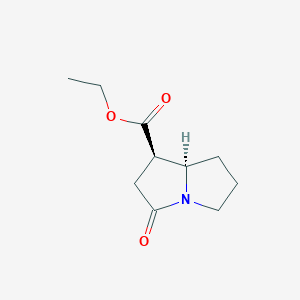
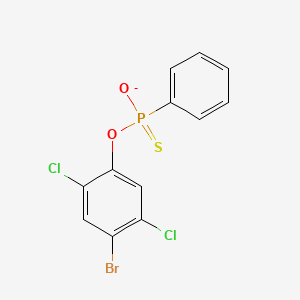
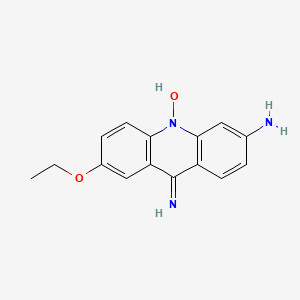
![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
